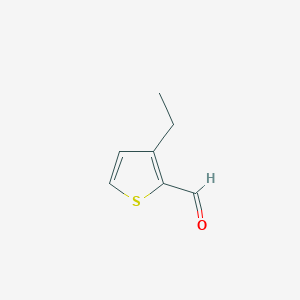
3-ethylthiophene-2-carbaldehyde
描述
3-ethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The compound is characterized by the presence of an ethyl group at the third position and a formyl group at the second position of the thiophene ring .
准备方法
Synthetic Routes and Reaction Conditions
3-ethylthiophene-2-carbaldehyde can be synthesized through various methods. One common approach involves the formylation of 3-ethylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
Industrial production methods for 3-ethyl-2-formylthiophene are not extensively documented. large-scale synthesis would likely involve optimizing the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 3-Ethyl-2-thiophenecarboxylic acid.
Reduction: 3-Ethyl-2-hydroxymethylthiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
3-ethylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Medicine: Research into thiophene derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
作用机制
The mechanism of action of 3-ethyl-2-formylthiophene depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating various transformations. In biological systems, thiophene derivatives can interact with enzymes and receptors, influencing biochemical pathways .
相似化合物的比较
Similar Compounds
3-Ethylthiophene: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylthiophene: Lacks the ethyl group, which can influence its reactivity and physical properties.
3-Methyl-2-formylthiophene: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties
Uniqueness
3-ethylthiophene-2-carbaldehyde is unique due to the presence of both an ethyl and a formyl group on the thiophene ring. This combination of substituents allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C7H8OS |
|---|---|
分子量 |
140.20 g/mol |
IUPAC 名称 |
3-ethylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-2-6-3-4-9-7(6)5-8/h3-5H,2H2,1H3 |
InChI 键 |
ANIABPZLKNMRLN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(SC=C1)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













